

# Application Note: Analysis of Cyclohexylamine Carbonate by Gas Chromatography-Mass Spectrometry (GC-MS)

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## Compound of Interest

Compound Name: Cyclohexylamine carbonate

Cat. No.: B1583402

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## Abstract

This application note details a robust and reliable method for the qualitative and quantitative analysis of **cyclohexylamine carbonate** using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the non-volatile nature of the salt, the method involves the liberation of free cyclohexylamine, followed by derivatization with trifluoroacetic anhydride (TFAA). The resulting N-cyclohexyltrifluoroacetamide is a volatile and thermally stable compound, well-suited for GC-MS analysis. This protocol is intended for researchers, scientists, and professionals in the fields of chemical analysis, quality control, and drug development.

## Introduction

Cyclohexylamine is an organic compound used as a corrosion inhibitor and in the synthesis of various organic compounds, including artificial sweeteners.[1][2] It is often supplied as a carbonate salt to improve handling and stability. Accurate and sensitive analytical methods are crucial for the quality control of raw materials and for monitoring residual levels in finished products.

Direct analysis of **cyclohexylamine carbonate** by GC-MS is not feasible due to its salt form, which makes it non-volatile and prone to thermal decomposition in the GC inlet.[3] To overcome this, the analytical approach involves two key steps:

- Liberation of free cyclohexylamine: The carbonate salt is dissolved, and the free amine is liberated.
- Derivatization: The free cyclohexylamine is derivatized to a more volatile and thermally stable compound.

Trifluoroacetylation is a common derivatization technique for primary and secondary amines, as it produces derivatives with excellent chromatographic properties.<sup>[4][5]</sup> This application note provides a detailed protocol for the analysis of **cyclohexylamine carbonate** by GC-MS following derivatization with TFAA.

## Experimental Protocol

### Materials and Reagents

- **Cyclohexylamine carbonate** sample
- Cyclohexylamine (analytical standard)
- Trifluoroacetic anhydride (TFAA)
- Dichloromethane (DCM), GC grade
- Sodium hydroxide solution (1 M)
- Hydrochloric acid (1 M)
- Anhydrous sodium sulfate
- Deionized water
- Glass autosampler vials (2 mL) with inserts
- Pipettes and general laboratory glassware

### Standard and Sample Preparation

#### 2.1. Standard Stock Solution (1000 µg/mL of Cyclohexylamine)

- Accurately weigh 100 mg of cyclohexylamine analytical standard and dissolve it in 100 mL of dichloromethane.

## 2.2. Working Standard Solutions

- Prepare a series of working standard solutions by serial dilution of the stock solution with dichloromethane to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

## 2.3. Sample Preparation

- Dissolution and Liberation of Cyclohexylamine:
  - Accurately weigh approximately 25 mg of the **cyclohexylamine carbonate** sample into a 25 mL volumetric flask.
  - Add a small amount of deionized water to dissolve the sample.
  - Add 1 M sodium hydroxide solution dropwise until the solution is alkaline (pH > 10) to ensure the complete liberation of free cyclohexylamine.
  - Dilute to the mark with deionized water. This solution has a nominal concentration of 1000 µg/mL of **cyclohexylamine carbonate**.
- Liquid-Liquid Extraction:
  - Pipette 1 mL of the prepared sample solution into a separatory funnel.
  - Add 5 mL of dichloromethane and shake vigorously for 2 minutes.
  - Allow the layers to separate and collect the organic (lower) layer.
  - Repeat the extraction twice more with 5 mL of dichloromethane each time.
  - Combine the organic extracts.
- Drying:

- Pass the combined organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.
- Collect the dried extract in a clean flask.
- Concentration:
  - Gently evaporate the solvent under a stream of nitrogen to a volume of approximately 1 mL.

#### 2.4. Derivatization Procedure

- Pipette 100  $\mu$ L of the prepared standard or sample extract into a clean, dry autosampler vial.
- Add 50  $\mu$ L of trifluoroacetic anhydride (TFAA).
- Cap the vial tightly and vortex for 30 seconds.
- Allow the reaction to proceed at room temperature for 15 minutes.
- The derivatized sample is now ready for GC-MS analysis.

## GC-MS Instrumentation and Parameters

The analysis is performed on a standard GC-MS system. The following parameters are recommended but may be optimized for specific instrumentation.

Parameter	Value
Gas Chromatograph	
GC System	Agilent 7890A or equivalent
Injector	Split/Splitless
Injector Temperature	250 °C
Injection Volume	1 µL
Injection Mode	Split (10:1)
Carrier Gas	Helium
Flow Rate	1.0 mL/min (constant flow)
Column	DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Oven Program	Initial temperature 60 °C, hold for 2 min
Ramp to 280 °C at 15 °C/min	
Hold at 280 °C for 5 min	
Mass Spectrometer	
MS System	Agilent 5975C or equivalent
Ionization Mode	Electron Ionization (EI)
Ionization Energy	70 eV
Source Temperature	230 °C
Quadrupole Temperature	150 °C
Scan Range	m/z 40-300
Solvent Delay	3 min

## Data Presentation

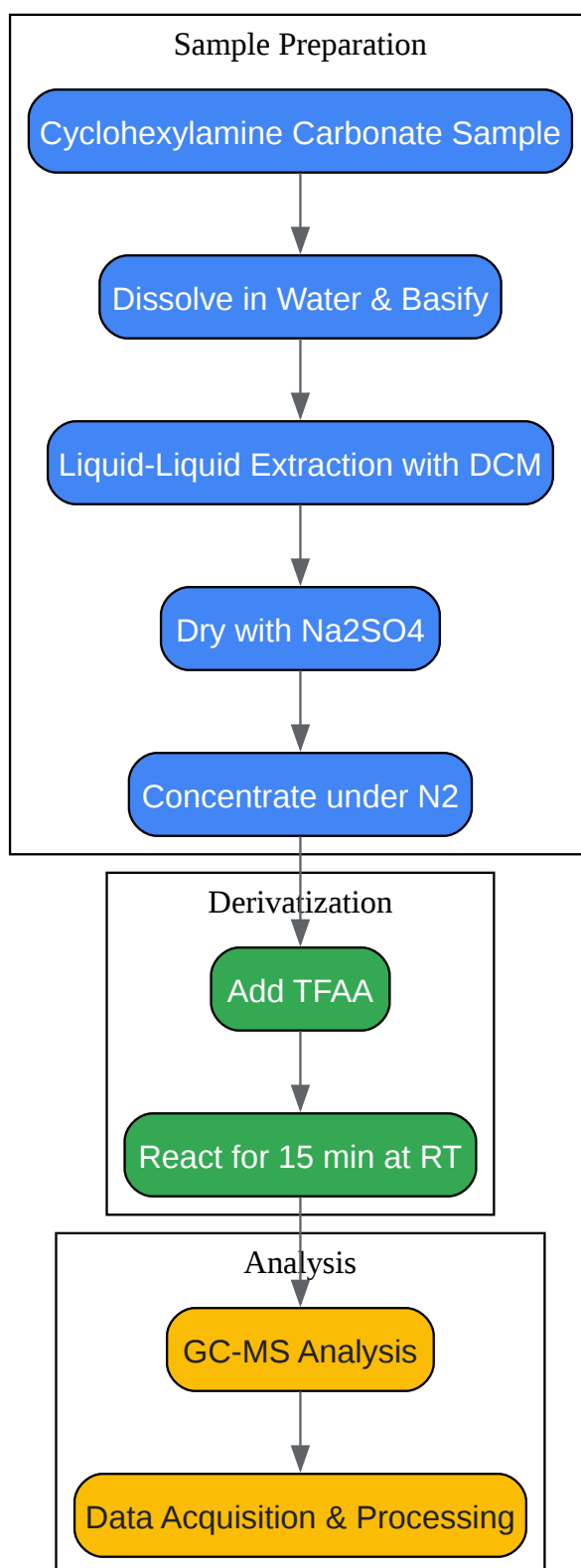
The quantitative data for the analysis of the N-cyclohexyltrifluoroacetamide derivative are summarized in the table below.

Parameter	Value
Retention Time (RT)	Approximately 8.5 minutes (may vary slightly depending on the system)
Molecular Ion (M <sup>+</sup> )	m/z 195
Key Fragment Ions (m/z)	112, 83, 69, 55
Linear Range	1 - 100 µg/mL
Correlation Coefficient (r <sup>2</sup> )	> 0.995
Limit of Detection (LOD)	0.5 µg/mL
Limit of Quantification (LOQ)	1.5 µg/mL

Note: The LOD and LOQ are estimated based on a signal-to-noise ratio of 3 and 10, respectively, and may vary depending on instrument sensitivity.

## Mandatory Visualization

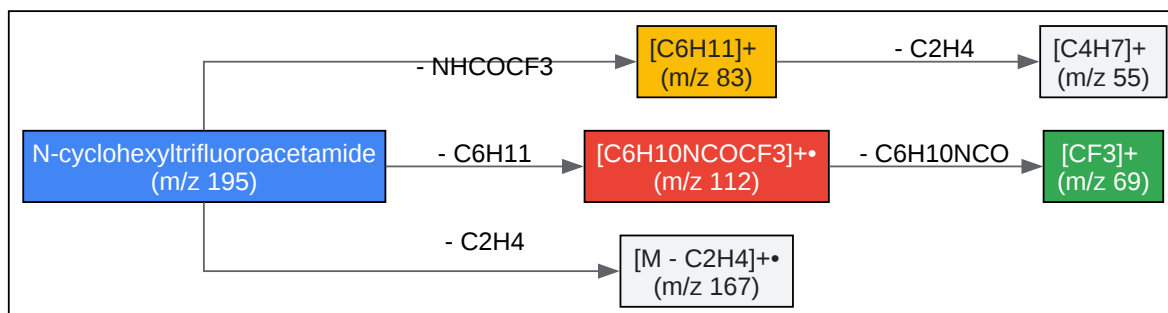
## Experimental Workflow



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Caption: Experimental workflow for GC-MS analysis.

## Proposed Fragmentation Pathway of N-cyclohexyltrifluoroacetamide



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Caption: Fragmentation of N-cyclohexyltrifluoroacetamide.

## Discussion

The presented method provides a reliable and sensitive approach for the analysis of **cyclohexylamine carbonate**. The sample preparation, involving liberation of the free amine followed by trifluoroacetylation, is straightforward and effective. The GC-MS parameters are optimized for good chromatographic separation and sensitive detection of the N-cyclohexyltrifluoroacetamide derivative.

The mass spectrum of the derivative shows a clear molecular ion at m/z 195. The fragmentation pattern is characteristic, with major fragments at m/z 112, 83, 69, and 55, which can be used for confirmation of the analyte's identity. The proposed fragmentation pathway illustrates the formation of these key ions. Alpha-cleavage is a dominant fragmentation pathway for aliphatic amines.<sup>[6][7]</sup>

The method demonstrates good linearity over a practical concentration range, making it suitable for quantitative analysis. The limits of detection and quantification are adequate for most quality control and research applications.



## Conclusion

This application note describes a comprehensive GC-MS method for the analysis of **cyclohexylamine carbonate**. The protocol, which includes sample preparation, derivatization, and optimized instrument parameters, allows for the accurate and sensitive determination of cyclohexylamine. The provided data and visualizations serve as a valuable resource for laboratories performing analysis of this compound.

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